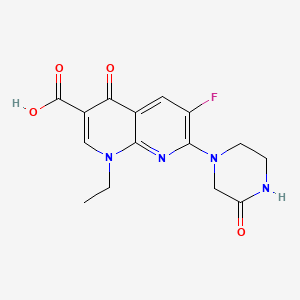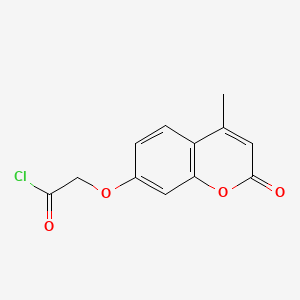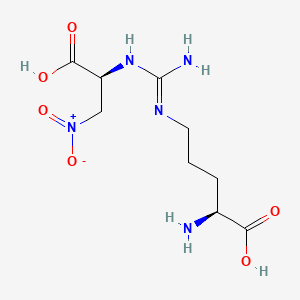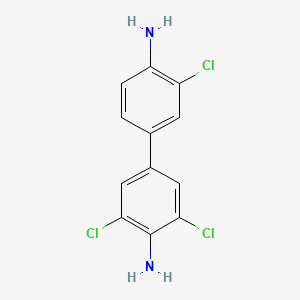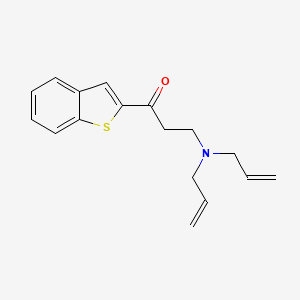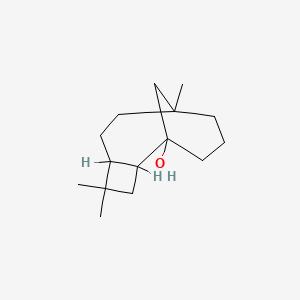
beta-Caryophyllene alcohol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
ベータ・カリオフィレンアルコール: は、クローブ、ローズマリー、ホップなどのさまざまな精油に見られる天然の二環式セスキテルペンアルコールです。独特のウッディでスパイシーな香りが特徴です。 この化合物は多くの精油の主要成分であり、抗炎症、抗酸化、抗菌作用などの潜在的な治療特性について研究されています .
準備方法
合成経路と反応条件: : ベータ・カリオフィレンアルコールは、いくつかの方法で合成することができます。一般的なアプローチの1つは、ベータ・カリオフィレンのヒドロホウ素化-酸化です。 このプロセスは通常、ベータ・カリオフィレンの二重結合にボラン (BH3) を付加し、その後、過酸化水素 (H2O2) で、水酸化ナトリウム (NaOH) などの塩基の存在下で酸化を行うことを含みます .
工業的製造方法: : ベータ・カリオフィレンアルコールの工業的製造は、通常、天然源からのベータ・カリオフィレンの抽出と、それに続く化学修飾を行います。中国産マツ属マツ科植物のオレオレジンからセスキテルペン画分を原料として使用することができます。 このプロセスは、減圧 (6 mmHg) 下で 110-120°C で蒸留し、高純度の製品を得ることを含みます .
化学反応の分析
反応の種類: : ベータ・カリオフィレンアルコールは、以下を含むさまざまな化学反応を起こします。
酸化: カリオフィレンオキシドを生成するために酸化することができます。
還元: カリオフィラン誘導体を生成するために還元することができます。
置換: さまざまな誘導体を生成するために置換反応を起こすことができます。
一般的な試薬と条件
酸化: 塩基の存在下での過酸化水素 (H2O2)。
還元: 活性炭担持パラジウム (Pd/C) を用いた触媒的水素化。
置換: さまざまなハロゲン化剤と求核剤。
主要な生成物
酸化: カリオフィレンオキシド。
還元: カリオフィラン誘導体。
科学研究アプリケーション
ベータ・カリオフィレンアルコールは、幅広い科学研究アプリケーションを持っています。
科学的研究の応用
Beta-Caryophyllene Alcohol has a wide range of scientific research applications:
Chemistry: Used as a starting material for the synthesis of various biologically active compounds.
Biology: Studied for its role in plant defense mechanisms and its interactions with other plant metabolites.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory, antioxidant, and antimicrobial activities. .
作用機序
ベータ・カリオフィレンアルコールは、いくつかのメカニズムを通じてその効果を発揮します。
カンナビノイド受容体活性化: 主に免疫細胞に発現するカンナビノイド受容体タイプ2 (CB2) の選択的アゴニストとして作用します。
抗酸化活性: フリーラジカルをスカベンジし、カタラーゼ、スーパーオキシドジスムターゼ、グルタチオンペルオキシダーゼなどの抗酸化酵素の活性を高めます.
類似の化合物との比較
類似の化合物
アルファ・カリオフィレン: 構造は類似していますが、生物活性は異なる別のセスキテルペンです。
カリオフィレンオキシド: 化学的および生物学的特性が異なる、ベータ・カリオフィレンの酸化型です。
独自性: : ベータ・カリオフィレンアルコールは、CB2 受容体の選択的活性化により独特であり、CB1 受容体と CB2 受容体の両方を活性化する傾向のある他のカンナビノイドとは異なります。 この選択性は、その非精神作用性特性に貢献し、他のカンナビノイドに関連する精神作用効果なしに、治療的用途のための有望な候補となっています .
類似化合物との比較
Similar Compounds
Alpha-Caryophyllene: Another sesquiterpene with a similar structure but different biological activities.
Caryophyllene Oxide: An oxidized form of beta-caryophyllene with distinct chemical and biological properties.
Humulene: A sesquiterpene with a similar structure but different aroma and biological activities
Uniqueness: : Beta-Caryophyllene Alcohol is unique due to its selective activation of the CB2 receptor, which distinguishes it from other cannabinoids that typically activate both CB1 and CB2 receptors. This selectivity contributes to its non-psychogenic properties and makes it a promising candidate for therapeutic applications without the psychoactive effects associated with other cannabinoids .
特性
CAS番号 |
472-97-9 |
|---|---|
分子式 |
C15H26O |
分子量 |
222.37 g/mol |
IUPAC名 |
(1R,2S,5R,8S)-4,4,8-trimethyltricyclo[6.3.1.02,5]dodecan-1-ol |
InChI |
InChI=1S/C15H26O/c1-13(2)9-12-11(13)5-8-14(3)6-4-7-15(12,16)10-14/h11-12,16H,4-10H2,1-3H3/t11-,12+,14+,15-/m1/s1 |
InChIキー |
FUQAYSQLAOJBBC-PAPYEOQZSA-N |
SMILES |
CC1(CC2C1CCC3(CCCC2(C3)O)C)C |
異性体SMILES |
C[C@@]12CCC[C@@](C1)([C@H]3CC([C@@H]3CC2)(C)C)O |
正規SMILES |
CC1(CC2C1CCC3(CCCC2(C3)O)C)C |
密度 |
0.983-0.989 (20°) |
melting_point |
94 - 96 °C |
Key on ui other cas no. |
472-97-9 |
物理的記述 |
White crystalline solid; Warm moss-like, spicy aroma |
ピクトグラム |
Flammable |
溶解性 |
Practically insoluble or insoluble in water Soluble (in ethanol) |
同義語 |
4,4,8-trimethyltricyclo(6.3.1.02,5)dodecan-1-ol beta-caryophyllene alcohol caryolan-1-ol |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







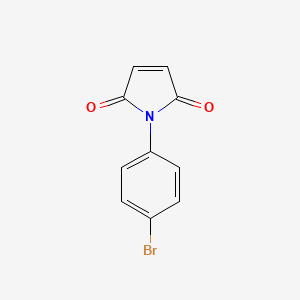
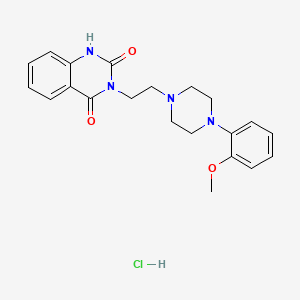
![2-[(2,6-dichlorophenyl)methyl]-4,5-dihydro-1H-imidazole](/img/structure/B1206324.png)
